An In-depth Technical Guide to 2,3,4-Trimethoxyphenylboronic Acid
An In-depth Technical Guide to 2,3,4-Trimethoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3,4-Trimethoxyphenylboronic acid, a versatile reagent in organic synthesis with significant potential in medicinal chemistry and materials science. This document details its chemical and physical properties, safety information, and its primary application in the Suzuki-Miyaura cross-coupling reaction for the synthesis of complex biaryl compounds.
Core Properties and Safety Information
2,3,4-Trimethoxyphenylboronic acid, identified by the CAS number 118062-05-8 , is a valuable building block in synthetic chemistry. Its key physical and chemical properties are summarized in the tables below.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 118062-05-8 | |
| Molecular Formula | C₉H₁₃BO₅ | |
| Molecular Weight | 212.01 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 74-79 °C | |
| Boiling Point | 371.1±52.0 °C (Predicted) | |
| Density | 1.21±0.1 g/cm³ (Predicted) | |
| pKa | 8.50±0.58 (Predicted) | |
| Solubility | Acetonitrile (Slightly), Chloroform (Slightly) |
Identification and Chemical Descriptors
| Identifier | Value | Reference |
| IUPAC Name | (2,3,4-trimethoxyphenyl)boronic acid | |
| Synonyms | 2,3,4-Trimethoxybenzeneboronic acid | |
| InChI | 1S/C9H13BO5/c1-13-7-5-4-6(10(11)12)8(14-2)9(7)15-3/h4-5,11-12H,1-3H3 | |
| InChIKey | LDQLSQRFSNMANA-UHFFFAOYSA-N | |
| SMILES | COc1ccc(B(O)O)c(OC)c1OC |
Safety and Handling
Appropriate personal protective equipment (PPE), including eyeshields and gloves, should be used when handling this compound.
GHS Hazard and Precautionary Statements
| Code | Statement |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Application in Suzuki-Miyaura Cross-Coupling
The primary application of 2,3,4-Trimethoxyphenylboronic acid is as a reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of a wide range of biaryl compounds, which are common scaffolds in pharmaceuticals.
Experimental Workflow: Suzuki-Miyaura Coupling
The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction involving an aryl halide and an arylboronic acid, such as 2,3,4-Trimethoxyphenylboronic acid.
Detailed Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
The following is a generalized, yet detailed, protocol for the Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid. Researchers should optimize the specific catalyst, base, solvent, and reaction conditions for their particular substrates.
Materials:
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Aryl halide (1.0 equiv)
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2,3,4-Trimethoxyphenylboronic acid (1.1–1.5 equiv)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%)
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Base (e.g., K₂CO₃, Cs₂CO₃, 2.0–3.0 equiv)
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Degassed solvent system (e.g., toluene/ethanol, dioxane/water)
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Anhydrous magnesium sulfate or sodium sulfate
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Silica gel for column chromatography
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Standard organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide, 2,3,4-Trimethoxyphenylboronic acid, the palladium catalyst, and the base.
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Solvent Addition: Add the degassed solvent system to the flask.
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Inerting: Evacuate the flask and backfill it with an inert gas (e.g., Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free atmosphere.
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Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously.
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Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate. Combine the organic layers and wash with brine.
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Purification: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the desired biaryl compound.
Role in Drug Discovery and Medicinal Chemistry
The trimethoxyphenyl motif is a key structural element in various biologically active molecules. For instance, the related compound 2,3,4-trimethoxybenzaldehyde is a crucial intermediate in the synthesis of Trimetazidine, an anti-anginal agent. While direct signaling pathway involvement for 2,3,4-Trimethoxyphenylboronic acid is not extensively documented, its utility in synthesizing derivatives with potential therapeutic applications is of significant interest to the drug development community. The ability to readily synthesize novel biaryl compounds using this boronic acid allows for the exploration of new chemical space in the search for new drug candidates.
Logical Relationship in Drug Discovery
The following diagram illustrates the logical relationship of how 2,3,4-Trimethoxyphenylboronic acid is utilized as a building block in the drug discovery process.
